Y-29794 Tosylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

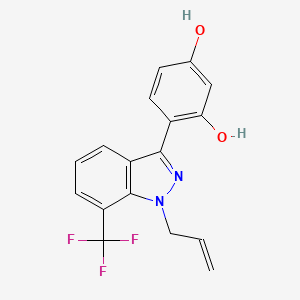

Y-29794 Tosylate is an orally active, potent, and specific non-peptide prolyl endopeptidase (PPCE) inhibitor . It selectively and competitively inhibits rat brain PPCE in a reversible manner . An ex vivo study demonstrated that Y-29794 Tosylate could penetrate into the brain to exhibit dose-dependent and long-lasting inhibition .

Synthesis Analysis

The synthesis of Y-29794 Tosylate involves the alkylation of the N-desmethyl precursor . The radiotracer was purified by silica gel Sep-Pak and was obtained in 10-17% yields .Molecular Structure Analysis

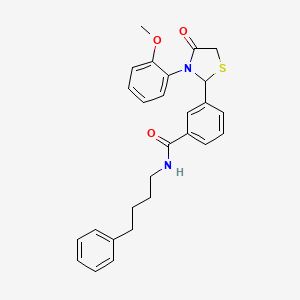

The chemical formula of Y-29794 Tosylate is C30H42N2O4S3 . Its molecular weight is 590.860 . The elemental analysis shows that it contains Carbon (60.98%), Hydrogen (7.17%), Nitrogen (4.74%), Oxygen (10.83%), and Sulfur (16.28%) .Chemical Reactions Analysis

Y-29794 Tosylate has been shown to inhibit the proliferations of TNBC cancer cells . It arrests the cell cycle at G1/sub G1 phase and induces cell death .Physical And Chemical Properties Analysis

Y-29794 Tosylate has a molecular weight of 590.86 . Its chemical formula is C30H42N2O4S3 . The elemental analysis shows that it contains Carbon (60.98%), Hydrogen (7.17%), Nitrogen (4.74%), Oxygen (10.83%), and Sulfur (16.28%) .Aplicaciones Científicas De Investigación

Protein Labeling and Engineering in Living Systems : Y-29794 Tosylate has been applied in ligand-directed tosyl (LDT) chemistry for the site-selective attachment of synthetic molecules to specific endogenous proteins in vivo. This technique enables chemical labeling of proteins in living cells, tissues, and mice, and the construction of biosensors inside cells without genetic engineering (Tsukiji et al., 2009).

Inhibitor of Prolyl Endopeptidase (PPCE) : Y-29794 has been identified as a non-peptide prolyl endopeptidase (PPCE) inhibitor. It selectively and competitively inhibits rat brain PPCE and has been shown to penetrate the brain, exhibiting dose-dependent and long-lasting inhibition. This suggests its potential value in studying the physiological role of PPCE in neuropeptide metabolism, especially in memory processes (Nakajima et al., 1992).

Synthesis of Chiral Oxiranes : Y-29794 Tosylate has been used in asymmetric methylene transfer reactions for the synthesis of oxiranes from carbonyl compounds, yielding chiral oxiranes with significant enantiomeric excess (Taj & Soman, 1994).

Cycloaddition Reactions : The compound has been involved in studies related to Lewis acid-catalyzed formal [3+2] cycloadditions of N-tosyl aziridines with electron-rich alkenes. This results in the formation of substituted pyrrolidines with high regio- and diastereoselectivity (Li, Wu, & Zhang, 2011).

Mecanismo De Acción

Propiedades

IUPAC Name |

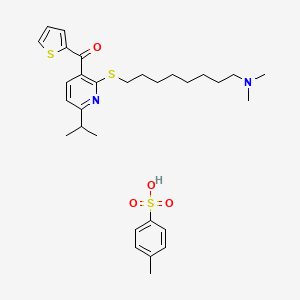

[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2OS2.C7H8O3S/c1-18(2)20-14-13-19(22(26)21-12-11-17-27-21)23(24-20)28-16-10-8-6-5-7-9-15-25(3)4;1-6-2-4-7(5-3-6)11(8,9)10/h11-14,17-18H,5-10,15-16H2,1-4H3;2-5H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLUSHFIPGHVIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C1=NC(=C(C=C1)C(=O)C2=CC=CS2)SCCCCCCCCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N2O4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

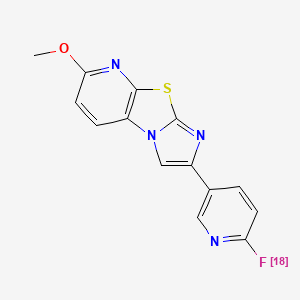

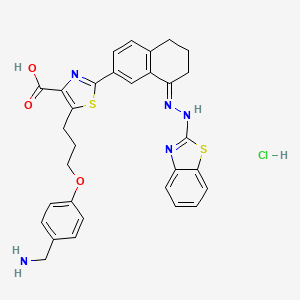

![(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B611792.png)

![5-[3-[4-(Aminomethyl)phenoxy]propyl]-2-[(8e)-8-(1,3-Benzothiazol-2-Ylhydrazinylidene)-6,7-Dihydro-5h-Naphthalen-2-Yl]-1,3-Thiazole-4-Carboxylic Acid](/img/structure/B611806.png)

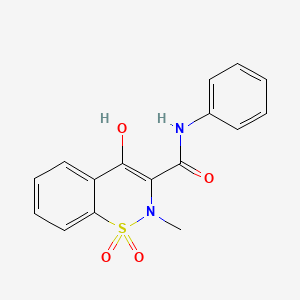

![4-fluoro-5-methyl-N'-(phenylsulfonyl)[1,1'-biphenyl]-3-carbohydrazide](/img/structure/B611813.png)